3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)sulfonyl-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-11-7-6-10-8-15(16(18)22-13(10)9-11)23(19,20)14-5-3-2-4-12(14)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAAWUUNREYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the fluorobenzenesulfonyl group and the methoxy group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful handling of reagents, precise control of reaction parameters, and thorough purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the benzene ring.
Scientific Research Applications
3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogs and Substituent Variations
Key Observations:
Physicochemical and Spectroscopic Properties
- NMR Data: The ¹H-NMR of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one shows characteristic peaks at δ 7.8–8.2 ppm (aromatic protons from sulfonyl group) and δ 3.9 ppm (methoxy protons) .
- Solubility: Sulfonyl groups improve aqueous solubility compared to alkyl-substituted coumarins (e.g., logP of 3.5 vs. 4.2 for benzyl analogs) .
Biological Activity
3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, a synthetic compound belonging to the chromenone class, has garnered attention for its potential biological activities. Chromenones are recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activities of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one can be represented as follows:
- Molecular Formula : CHFOS
- CAS Number : 902507-01-1
This compound features a fluorobenzenesulfonyl group and a methoxy group, contributing to its unique reactivity and biological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of chromenones. For instance, compounds similar to 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 16 µM, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µM) | Activity Description |
|---|---|---|
| MA-1156 (fluoroaryl-bichalcophene) | 16 | Strong antibacterial activity |
| MA-1115 | 32 | Moderate antibacterial activity |
| MA-1116 | 64 | Lower antibacterial activity |
The biological activity of 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate key biological pathways related to inflammation and microbial growth. Studies suggest that the presence of the fluorine atom enhances the compound's reactivity and stability, potentially increasing its efficacy against pathogens .
Study on Antimicrobial Effects
A study published in a reputable journal evaluated the antimicrobial effects of fluoroaryl derivatives against Staphylococcus aureus. The results indicated that compounds with fluorinated groups exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The study utilized disc diffusion methods to assess the inhibition zones, revealing that the fluorinated derivatives had significantly larger zones of inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has shown that introducing fluorine into the phenyl group improves antimicrobial activity. For example, replacing hydrogen with fluorine in certain chromenone derivatives resulted in a marked decrease in MIC values, demonstrating how subtle changes in molecular structure can lead to substantial differences in biological activity.
Q & A
Q. What are the optimal synthetic routes for 3-(2-fluorobenzenesulfonyl)-7-methoxy-2H-chromen-2-one, and how can purity be maximized?
Methodological Answer: The compound is typically synthesized via sulfonylation of 7-methoxycoumarin derivatives using 2-fluorobenzenesulfonyl chloride under basic conditions. Key steps include:
- Coumarin Core Formation : Pechmann condensation of resorcinol derivatives with β-ketoesters (e.g., ethyl acetoacetate) catalyzed by H₂SO₄ or ionic liquids .
- Sulfonylation : Reaction with 2-fluorobenzenesulfonyl chloride in dichloromethane or THF, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents (e.g., fluorobenzenesulfonyl: δ ~7.5–8.0 ppm for aromatic protons; methoxy: δ ~3.8 ppm). ¹⁹F NMR confirms fluorine presence (δ ~-110 ppm) .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (calc. for C₁₆H₁₁FO₅S: 342.03 g/mol) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1350/1150 cm⁻¹ (sulfonyl S=O) .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial screens often focus on:
- Antimicrobial Activity : Agar diffusion assays against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL. Compare zones of inhibition to controls .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values calculated using nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or kinases. Use positive controls (e.g., celecoxib) to validate results .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural analysis?
Methodological Answer:
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ=1.5418 Å) with cryocooling to mitigate thermal motion.
- Structure Solution : Employ SHELXT for direct methods or SHELXD for experimental phasing. For twinned data, use TWINLAW in SHELXL to refine twin fractions .
- Disorder Handling : Apply PART instructions in SHELXL to model split positions, constrained via SIMU/SADI commands . Validate with R₁ (<5%) and wR₂ (<15%) .
Q. How do structural modifications (e.g., fluorobenzenesulfonyl vs. chlorophenyl) impact bioactivity?
Methodological Answer:
Q. How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
- Orthogonal Assays : Validate cytotoxicity via both MTT and ATP-based luminescence assays to rule out false positives .
- Docking Studies : Use AutoDock Vina to model interactions with proteins (e.g., EGFR PDB:1M17). Compare binding energies (ΔG) to experimental IC₅₀ values .
- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human CYP3A4) to explain variability in in vivo vs. in vitro results .
Q. What green chemistry approaches optimize synthesis scalability?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
- Catalysis : Use Amberlyst-15 or enzyme-mediated sulfonylation to minimize waste .
- Flow Reactors : Continuous processing improves yield (85% vs. 65% batch) and reduces reaction time (2h vs. 12h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
